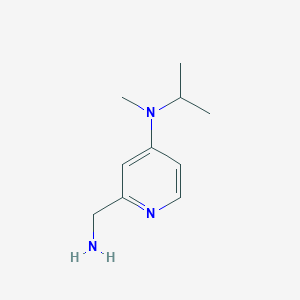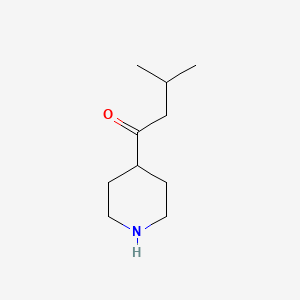
3-Methyl-1-(piperidin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(piperidin-4-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The compound’s structure includes a piperidine ring attached to a butanone moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-4-yl)butan-1-one typically involves the reaction of piperidine with a suitable ketone precursor. One common method is the alkylation of piperidine with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-4-yl)butan-1-one undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-4-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit certain enzymes, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(piperidin-4-yl)butan-1-one: Similar structure with a different position of the methyl group.
3-Methyl-1-(pyrrolidin-4-yl)butan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
1-(Piperidin-4-yl)butan-1-one: Lacks the methyl group on the butanone moiety.
Uniqueness
3-Methyl-1-(piperidin-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the butanone moiety can influence the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-piperidin-4-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
RZLBZOGTSUYNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


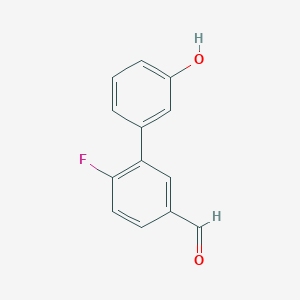
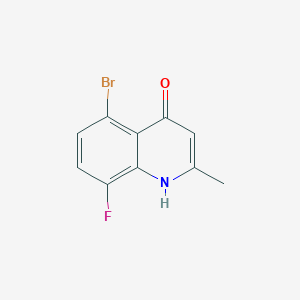
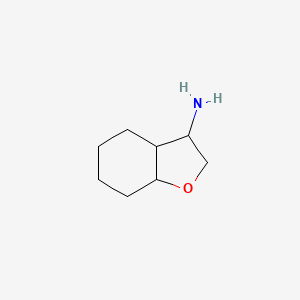
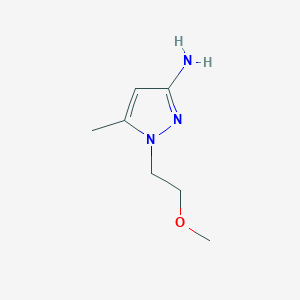
![4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane](/img/structure/B15253392.png)
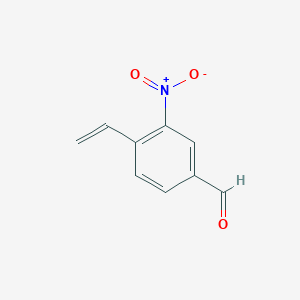
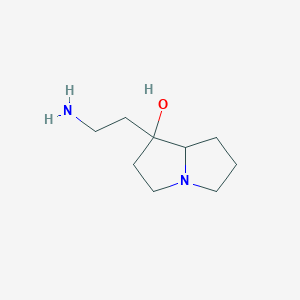
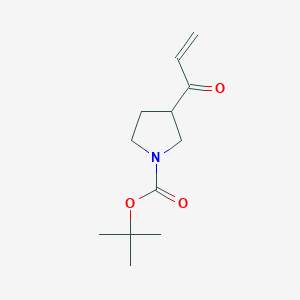
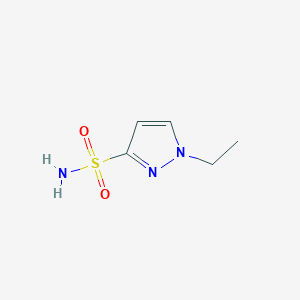
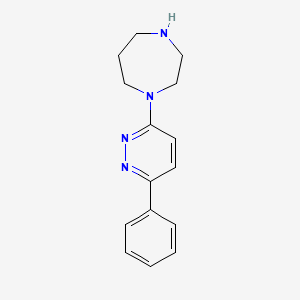
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
